

A Comparative Guide to Bioequivalence of Esomeprazole Magnesium Trihydrate Formulations

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Compound of Interest

Compound Name: *Esomeprazole magnesium trihydrate*

Cat. No.: *B1662524*

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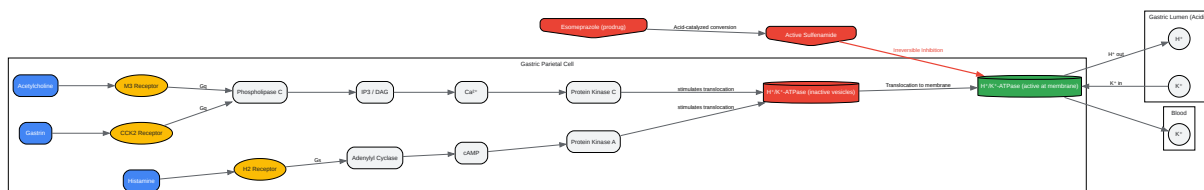
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different oral formulations of **esomeprazole magnesium trihydrate**, a widely used proton pump inhibitor for the treatment of acid-related disorders.^{[1][2]} The information presented is based on publicly available experimental data from bioequivalence studies, offering a valuable resource for professionals in drug development and research.

Mechanism of Action: Inhibition of the Gastric Proton Pump

Esomeprazole, the S-isomer of omeprazole, is a prodrug that requires activation in an acidic environment.^{[2][3]} It specifically and irreversibly inhibits the H⁺/K⁺-ATPase (proton pump) on the secretory surface of gastric parietal cells.^{[4][5][6]} This inhibition blocks the final step in gastric acid production, leading to a profound and sustained reduction in both basal and stimulated acid secretion.^[7]

Below is a diagram illustrating the signaling pathway leading to gastric acid secretion and the point of inhibition by esomeprazole.



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Caption: Signaling pathway of gastric acid secretion and inhibition by esomeprazole.

Comparative Bioequivalence Data

Bioequivalence is established when the rate and extent of absorption of the active ingredient from a test product are not significantly different from those of a reference product.[8] The key pharmacokinetic (PK) parameters used to assess bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[9] For bioequivalence to be concluded, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[10][11]

The following tables summarize the results from several bioequivalence studies comparing different enteric-coated capsule formulations of 40 mg **esomeprazole magnesium trihydrate** in healthy adult subjects.

Table 1: Bioequivalence of Esomeprazole Magnesium Enteric-Coated Capsules (40 mg) - Fasting Conditions

Study Reference	Test Formulation	Reference Formulation	Pharmacokinetic Parameter	Geometric Mean Ratio (90% CI)	Conclusion
Liu ZZ, et al. (2020)[11]	Enteric-coated capsule	Nexium® Enteric-coated capsule	Cmax	104.15% (98.20% - 110.46%)	Bioequivalent
	AUC0-t	105.26% (99.80% - 111.01%)			
	AUC0-∞	105.37% (99.97% - 111.06%)			
Jin J, et al. (2023)[12]	Enteric-coated capsule	Nexium® Enteric-coated capsule	Cmax	89.35% (82.27% - 97.03%)	Bioequivalent
	AUC0-t	107.61% (99.78% - 116.05%)			
	AUC0-∞	107.72% (99.87% - 116.20%)			

Table 2: Bioequivalence of Esomeprazole Magnesium Enteric-Coated Capsules (40 mg) - Fed Conditions

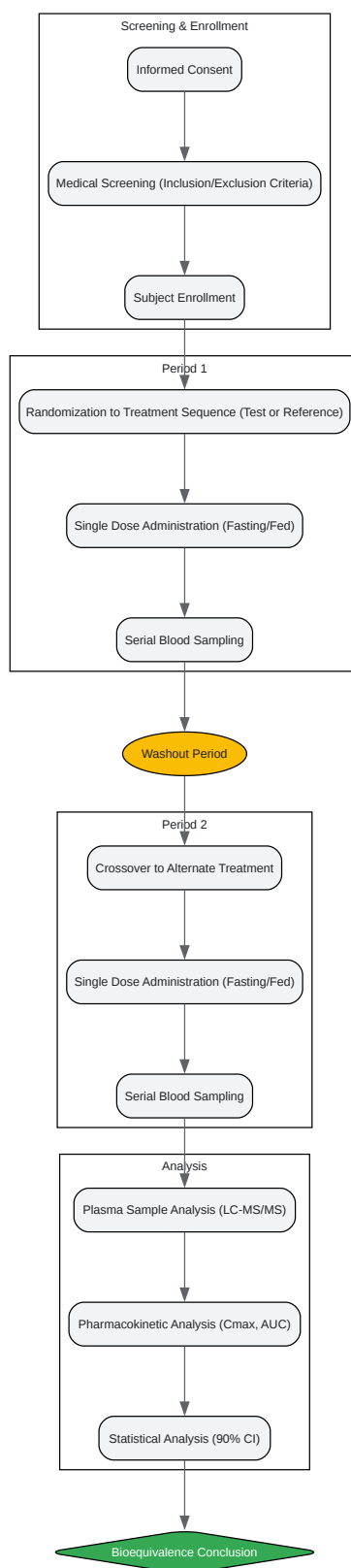
| Study Reference | Test Formulation | Reference Formulation | Pharmacokinetic Parameter | Geometric Mean Ratio (Point Estimate) | 95% CI Upper Limit for Scaled Average BE | Conclusion |
| ---|---|---|---|---|---| | Liu ZZ, et al. (2020)[1][10] | Enteric-coated capsule | Nexium®

Enteric-coated capsule | Cmax | 0.9509 (within 0.80-1.25) | -0.1689 (≤ 0) | Bioequivalent | | | |
AUC0-t | 0.9003 (within 0.80-1.25) | -0.1015 (≤ 0) | Bioequivalent | | | | AUC0- ∞ | 0.8453 (within 0.80-1.25) | -0.0593 (≤ 0) | Bioequivalent |

Note: For the fed study by Liu et al. (2020), a reference-scaled average bioequivalence (RSABE) approach was used for data analysis due to high intra-subject variability. The acceptance criteria are based on the point estimate of the geometric mean ratio falling within 80.00-125.00% and the upper limit of the 95% confidence interval of the scaled difference being less than or equal to zero.

Experimental Protocols

The methodologies employed in the cited bioequivalence studies are consistent with regulatory guidelines. A typical experimental workflow is depicted below.



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Caption: Standard workflow for a two-period crossover bioequivalence study.

Study Design

The referenced studies typically employ a randomized, open-label, single-dose, two-period, two-sequence crossover design.^{[10][12]} This design is considered the gold standard for bioequivalence studies as it minimizes inter-subject variability, with each subject acting as their own control.^[7] Studies are conducted under both fasting and fed conditions to assess the effect of food on drug absorption. A washout period of at least 7 days is maintained between the two treatment periods.^[13]

Subject Population

Healthy adult male and female volunteers are typically enrolled in these studies. Inclusion and exclusion criteria are established to ensure the safety of the subjects and the integrity of the study data.

Drug Administration and Sample Collection

A single oral dose of the test and reference formulations (e.g., 40 mg esomeprazole magnesium) is administered with a standardized volume of water.^[14] Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 12 or 14 hours post-dose) to characterize the plasma concentration-time profile of esomeprazole.^[12]

Bioanalytical Method: LC-MS/MS

The concentration of esomeprazole in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.^{[14][15][16]} This technique offers high sensitivity and selectivity for the quantification of drugs in biological matrices.

Typical LC-MS/MS Parameters for Esomeprazole Quantification:

Parameter	Description
Chromatographic System	High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
Column	C18 reversed-phase column (e.g., Xbridge C18, 50 x 4.6 mm, 5 μ m)[14][15]
Mobile Phase	Isocratic or gradient mixture of an aqueous buffer (e.g., 5mM Ammonium formate, pH 9.0) and an organic solvent (e.g., Acetonitrile)[14][15]
Flow Rate	Typically 0.5 - 0.6 mL/min[14][15]
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)[17]
Detection Mode	Multiple Reaction Monitoring (MRM)[14]
Precursor \rightarrow Product Ion	m/z 346.1 \rightarrow 198.0[14][17]
Internal Standard (IS)	A stable isotope-labeled analog, such as Omeprazole-d3 (m/z 349.0 \rightarrow 197.9)[14][16]

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters, including C_{max}, AUC from time zero to the last measurable concentration (AUC_{0-t}), and AUC from time zero to infinity (AUC_{0-∞}), are calculated from the plasma concentration-time data using non-compartmental methods.[8] Statistical analysis, typically an analysis of variance (ANOVA) on log-transformed C_{max} and AUC data, is performed to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products.[9]

Formulation Composition

The reference product, Nexium®, is a delayed-release capsule containing enteric-coated pellets of **esomeprazole magnesium trihydrate**. The inactive ingredients in these pellets include glyceryl monostearate, hydroxypropyl cellulose, hypromellose, magnesium stearate, methacrylic acid copolymer type C, polysorbate 80, sugar spheres, talc, and triethyl citrate.[5]

[18] Generic formulations of esomeprazole magnesium delayed-release capsules contain the same active ingredient and are expected to have a similar composition of excipients to ensure bioequivalence.[19] One study on the formulation of esomeprazole magnesium delayed-release tablets mentioned the use of enteric coating polymers like hydroxylpropyl methylcellulose phthalate.[20]

Conclusion

The presented data from multiple studies consistently demonstrate that generic enteric-coated capsule formulations of **esomeprazole magnesium trihydrate** (40 mg) are bioequivalent to the reference product, Nexium®, under both fasting and fed conditions.[10][12] The experimental protocols employed in these studies are robust and adhere to regulatory standards, ensuring the reliability of the findings. The detailed methodologies and comparative data in this guide can serve as a valuable resource for researchers and professionals involved in the development and evaluation of esomeprazole formulations.

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